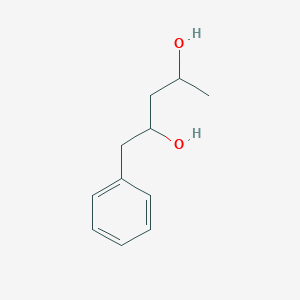
1-Phenylpentane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpentane-2,4-diol is an organic compound with the molecular formula C11H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a phenyl group and a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-2,4-diol can be synthesized through several methods. One common approach involves the reduction of 1-phenylpentane-2,4-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpentane-2,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed:
Oxidation: Formation of 1-phenylpentane-2,4-dione.
Reduction: Formation of 1-phenylpentane.
Substitution: Formation of 1-phenylpentane-2,4-dichloride or 1-phenylpentane-2,4-dibromide.
Applications De Recherche Scientifique
1-Phenylpentane-2,4-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenylpentane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
2,4-Pentanediol: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
1-Phenyl-1,5-pentanediol: Another diol with a phenyl group but different hydroxyl group positions, resulting in distinct reactivity and uses.
Uniqueness: 1-Phenylpentane-2,4-diol is unique due to the specific positioning of its hydroxyl groups and the presence of a phenyl group, which imparts unique chemical and physical properties. This makes it valuable for specific applications where these characteristics are advantageous .
Propriétés
Numéro CAS |
547750-76-5 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-phenylpentane-2,4-diol |
InChI |
InChI=1S/C11H16O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
Clé InChI |
BJXVJIYNJOGHSM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)
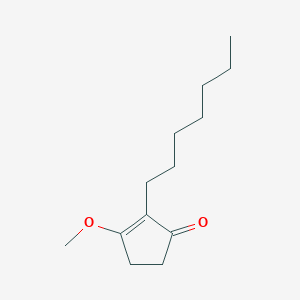
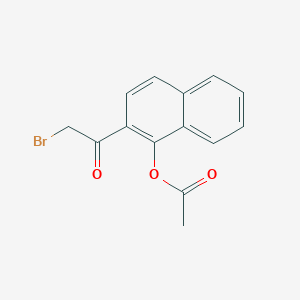
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
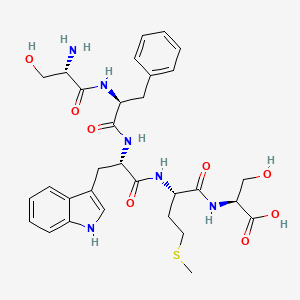
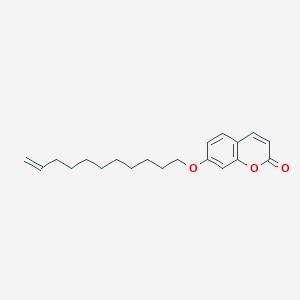
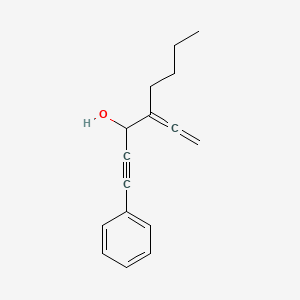
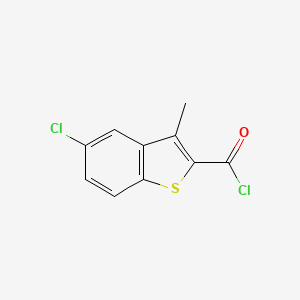
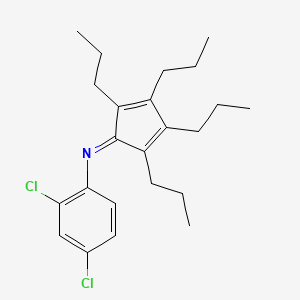
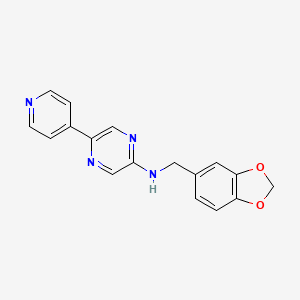
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)

